molecular formula C7H8O3 B3056563 2-(5-Methylfuran-2-yl)acetic acid CAS No. 72360-04-4

2-(5-Methylfuran-2-yl)acetic acid

Cat. No. B3056563
Key on ui cas rn: 72360-04-4
M. Wt: 140.14 g/mol
InChI Key: TZRHDOORWZCBGT-UHFFFAOYSA-N
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Patent
US06080745

Procedure details

To a solution of potassium cyanide (12.2 g, 0.187 mol) and sodium carbonate (36 g, 0.338 mol) in water (250 ml) was added 5-methyl furfural (7.5 ml, 75 mmol) in 1,4-dioxane (12 ml) followed by glyoxal busulphite (3.0 g, 0.289 mol) and water (240 ml). After stirring for 21/2 hr at room temperature, the reaction was worked up by adding 5N HCl(aq) to the reaction mixture carefully (HCN↑) until the pH fell to ≈1-2. Stirring was continued for 1 hr after which time, no more gas was evolved.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-:5].[Na+].[Na+].[CH3:10][C:11]1[O:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.C(C=O)=O.Cl.C#N>O.O1CCOCC1>[CH3:15][C:14]1[O:17][C:11]([CH2:10][C:4]([OH:5])=[O:7])=[CH:12][CH:13]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 21/2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC=C(O1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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